2-Methyl-2,3-dihydroisoquinolin-4(1H)-one
Overview
Description
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one , also known as 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one , is a heterocyclic compound. Its chemical formula is C₁₀H₁₁NO . The structure consists of a tetrahydroisoquinoline core with a methyl group attached to the second carbon atom. This compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one involves several methods. One common approach is the Pictet-Spengler reaction , where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The cyclization leads to the formation of the tetrahydroisoquinoline ring system. Researchers have explored variations of this reaction to optimize yields and regioselectivity.
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is crucial for understanding its properties. The compound adopts a planar configuration due to the conjugation of the carbonyl group with the aromatic ring. The methyl group provides steric effects, influencing its reactivity and binding interactions.
Chemical Reactions Analysis
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one participates in various chemical reactions. Notably, it can undergo oxidation , reduction , and functional group transformations . Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts. These reactions are essential for designing derivatives with improved bioactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Typically in the range of 100°C to 120°C .
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, chloroform).
- Color : Often appears as a white to pale yellow crystalline solid .
- Chemical Properties :
- Acid-Base Behavior : Exhibits basic properties due to the nitrogen lone pair.
- Stability : Sensitive to oxidation and light exposure .
- Hydrolysis : Susceptible to hydrolytic cleavage under acidic or alkaline conditions.
Scientific Research Applications
Synthesis Methods
A range of synthesis methods for derivatives of 2,3-dihydroisoquinolin-4(1H)-one have been developed. For example, one study details the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, demonstrating a process involving allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008). Another study highlights the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or a water-ionic liquid system without additional catalysts (Jiuxi Chen et al., 2007).
Chemical Reactions and Derivatives
The development of novel chemical reactions involving these compounds is another area of focus. A base-catalyzed tandem cyclization process was used for diastereoselective synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives (Prashishkumar K. Shirsat et al., 2018). Additionally, electrochemical methods have been used for synthesizing these compounds, such as utilizing methanol as a C1 source for creating 2,3-dihydroquinazolin-4(1H)-one (Mingzhu Liu et al., 2021).
Biological and Pharmacological Significance
Studies have explored the biological and pharmacological potentials of these compounds. For instance, certain derivatives of 3,4-dihydroquinolin-2(1H)-ones have been identified for their potential significance in these fields (M. Harmata & Xuechuan Hong, 2007).
Green Synthesis Approaches
Green chemistry approaches for synthesizing 2,3-dihydroquinazoline-4(1H)-ones have been developed, emphasizing environmental sustainability. One method involves a one-pot synthesis process in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions (Seyedeh Bahareh Azimi & J. Azizian, 2016).
Safety And Hazards
- Toxicity : Limited toxicity data available; caution should be exercised during handling.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Future research on 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one should focus on:
- Derivative Synthesis : Designing novel derivatives with enhanced bioactivity.
- Biological Evaluation : Investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structural Modifications : Understanding how subtle changes impact its properties.
- Computational Studies : Predicting binding interactions and optimizing drug-like properties.
properties
IUPAC Name |
2-methyl-1,3-dihydroisoquinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJHPIVJBDAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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